2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core, followed by the introduction of the acetyl, benzyl, and fluorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its unique structure and potential biological activity. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core may interact with enzymes or receptors, leading to modulation of their activity. The acetyl, benzyl, and fluorophenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups and structural features Similar compounds may include other pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives, which may differ in their substituents or overall structure
Properties
IUPAC Name |
2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S2/c1-16(32)30-12-11-18-21(14-30)36-24-23(18)25(34)31(13-17-7-3-2-4-8-17)26(29-24)35-15-22(33)28-20-10-6-5-9-19(20)27/h2-10H,11-15H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYBIUBFZAYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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